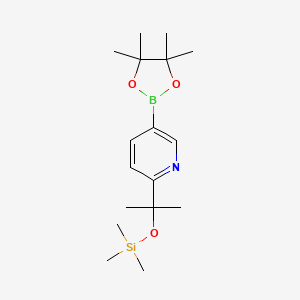
2,6-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluorobenzylmagnesium bromide, 0.25M in 2-methyltetrahydrofuran, is an organometallic compound used primarily as a Grignard reagent in organic synthesis. This compound is known for its reactivity and is often utilized in the formation of carbon-carbon bonds, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Aplicaciones Científicas De Investigación
2,6-Difluorobenzylmagnesium bromide is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Intermediate in the synthesis of drug candidates.
Material Science: Used in the preparation of functional materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Safety and Hazards
Mecanismo De Acción
- The primary target of 2,6-Difluorobenzylmagnesium bromide is the neuromuscular junctions in the lung . It acts as an anticholinergic (parasympatholytic) agent .
- This leads to bronchodilation , which is crucial for managing symptoms related to bronchospasm in conditions like chronic obstructive pulmonary disease (COPD) and asthma exacerbations .
Target of Action
Mode of Action
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Difluorobenzylmagnesium bromide typically involves the reaction of 2,6-difluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
2,6-Difluorobenzyl bromide+Magnesium→2,6-Difluorobenzylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of 2,6-Difluorobenzylmagnesium bromide follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the Grignard reagent, including reactors designed to maintain an inert atmosphere and control the temperature and pressure conditions. The product is typically purified and standardized to a specific concentration, such as 0.25M in 2-methyltetrahydrofuran .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluorobenzylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: 2-methyltetrahydrofuran, diethyl ether.
Conditions: Inert atmosphere, low temperatures to control reactivity.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From halogen-metal exchange reactions.
Coupled Products: From cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Difluorobenzylmagnesium bromide
- 3,5-Difluorobenzylmagnesium bromide
- 2,6-Dimethylphenylmagnesium bromide
Uniqueness
2,6-Difluorobenzylmagnesium bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can affect its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over the reaction outcome is required .
Propiedades
IUPAC Name |
magnesium;1,3-difluoro-2-methanidylbenzene;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVWBIWSDJCATG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1F)F.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Mg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294786 |
Source


|
| Record name | 2,6-Difluorobenzylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107549-26-8 |
Source


|
| Record name | 2,6-Difluorobenzylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)












